Paynantheine is predominantly extracted from the Mitragyna speciosa plant, which is native to Southeast Asia. The leaves of this plant have been used traditionally for their stimulant and sedative effects. The extraction process typically involves methanol or ethanol to isolate the alkaloids present in the leaves .
Chemically, paynantheine is classified as an indole alkaloid. Its structural classification places it within a group of compounds known for their complex ring structures and significant biological activity. The systematic name for paynantheine is (S)-1-(2-methoxycarbonyl-1,2,3,4-tetrahydro-β-carbolin-1-yl)ethyl 2-methyl-3-methoxycarbonyl-3-oxopropanoate .
The synthesis of paynantheine can be achieved through several chemical pathways. A notable method involves an enantioselective thiourea-catalyzed Pictet-Spengler reaction followed by a palladium-catalyzed Tsuji-Trost allylic alkylation. This approach allows for the construction of the tetrahydro-β-carboline ring, which is crucial in forming the final structure of paynantheine .
The synthesis typically begins with 4-methoxytryptamine as a precursor. The reaction conditions are carefully controlled to ensure high yield and selectivity. For example, the use of 4 Å molecular sieves during drying processes enhances reaction efficiency by removing moisture that could interfere with catalytic activity . The complete synthetic route consists of nine steps, demonstrating a complex interplay of organic reactions to achieve the desired product .
Paynantheine's molecular structure features a complex arrangement characterized by multiple rings and functional groups. The key components include:
The molecular formula of paynantheine is C19H24N2O4, with a molecular weight of approximately 344.41 g/mol. Its structural representation indicates stereochemistry that plays a critical role in its biological activity .
Paynantheine undergoes various chemical reactions typical for indole alkaloids, including:
The reactivity of paynantheine can be attributed to its functional groups, which allow it to participate in nucleophilic substitutions and electrophilic additions. For instance, reactions involving palladium catalysts are particularly effective in modifying its structure while preserving biological activity .
Paynantheine exhibits its pharmacological effects primarily through interaction with opioid receptors in the central nervous system. It acts as a partial agonist at these receptors, which contributes to its analgesic properties.
Research indicates that paynantheine's mechanism involves modulation of neurotransmitter release and inhibition of pain pathways. This dual action may explain its effectiveness in alleviating pain without the full sedative effects associated with stronger opioids .
Relevant data regarding its spectral characteristics includes:
Paynantheine has been researched for various applications including:
Paynantheine (C₂₃H₂₈N₂O₄) belongs to the 9-methoxy-Corynanthe-type monoterpene indole alkaloid class, characterized by a complex tetracyclic framework integrating an indole nucleus with a monoterpene-derived fragment [1] [7]. Its molecular architecture comprises:
The pivotal structural distinction between paynantheine and mitragynine resides at the C3 position: paynantheine possesses a C3=H bond configuration, whereas mitragynine exhibits C3=OCH₃. This seemingly minor variation profoundly impacts molecular geometry, electronic distribution, and receptor binding profiles. X-ray crystallography confirms paynantheine adopts a rigid, bent conformation stabilized by intramolecular hydrogen bonding between the C16 carbonyl oxygen and the indolic nitrogen [4]. This conformational restriction influences its interactions with biological targets, particularly serotonin receptors where it demonstrates notable affinity.
Table 1: Structural Characteristics of Primary Kratom Alkaloids
Alkaloid | Molecular Formula | C3 Substituent | C9 Substituent | C20 Substituent |
---|---|---|---|---|
Paynantheine | C₂₃H₂₈N₂O₄ | H | OCH₃ | CH₂CH₃ |
Mitragynine | C₂₃H₃₀N₂O₄ | OCH₃ | OCH₃ | CH₂CH₃ |
Speciogynine | C₂₃H₃₀N₂O₄ | OCH₃ | OCH₃ | CH₂CH₃ |
Speciociliatine | C₂₃H₃₀N₂O₄ | OCH₃ | OCH₃ | CH₃ |
7-Hydroxymitragynine | C₂₃H₃₀N₂O₅ | OCH₃ | OCH₃ | CH₂CH₃ |
Structural modifications to paynantheine generate derivatives with altered receptor selectivity and pharmacological profiles. Three principal categories of derivatives warrant examination:
7-Hydroxylated Derivatives: 7-Hydroxypaynantheine displays enhanced δ-opioid receptor (δOR) affinity (Ki = 38 nM) while maintaining low μOR potency—a selectivity profile distinct from 7-hydroxymitragynine's strong μOR preference. In rodent models, this derivative significantly reduces voluntary alcohol consumption through δOR-mediated mechanisms without inducing hyperlocomotion or conditioned place preference at therapeutic doses (10 mg/kg) [5].
9-O-Desmethyl Metabolites: Phase I metabolism yields 9-O-desmethylpaynantheine through hepatic demethylation. This metabolite functions as a potent serotonin 5-HT1A receptor agonist (EC50 = 80 nM) responsible for paynantheine's serotonergic effects in vivo. Crucially, it lacks activity at 5-HT2B receptors—an important safety consideration given 5-HT2B agonism's association with valvulopathy [4].
Stereoisomeric Variants: Paynantheine's C20 ethyl group generates chiral centers yielding speciociliatine as its C20 S diastereomer. Speciociliatine demonstrates distinct receptor binding kinetics, acting as a competitive MOR antagonist rather than a partial agonist like its C20 R counterparts [4].
Table 2: Receptor Binding Profiles of Paynantheine and Key Derivatives
Compound | 5-HT1A Ki (nM) | 5-HT2B Ki (nM) | δOR Ki (nM) | μOR Ki (nM) | Primary Pharmacological Activity |
---|---|---|---|---|---|
Paynantheine | 69.4 | 53.8 | >10,000 | >10,000 | 5-HT1A precursor |
9-O-Desmethylpaynantheine | 15.2 | >1,000 | ND | ND | 5-HT1A agonism |
7-Hydroxypaynantheine | >1,000 | >1,000 | 38 | 420 | δOR agonism |
Mitragynine | >10,000 | 23,000 | 1,240 | 339 | Partial μOR agonism |
7-Hydroxymitragynine | >1,000 | >1,000 | 220 | 34 | μOR agonism |
ND = Not Determined; Data compiled from radioligand binding assays [4] [5]
Paynantheine biosynthesis occurs through the monoterpenoid indole alkaloid (MIA) pathway, converging tryptamine and secologanin into strictosidine as the universal MIA precursor. Recent transcriptomic analyses of M. speciosa and related Rubiaceae species have elucidated four enzymatic transformations specific to paynantheine formation:
Tryptamine 4-Hydroxylation: Though the authentic kratom hydroxylase remains unidentified, heterologously expressed tryptamine 4-hydroxylase from Psilocybe cubensis (PcPsiH) catalyzes this initial step, converting tryptamine to 4-hydroxytryptamine [2].
Stereoselective Pictet-Spengler Condensation: Strictosidine synthase (MsSTR) catalyzes the condensation of 4-hydroxytryptamine and secologanin to form 4-hydroxystrictosidine. This reaction establishes paynantheine's C3 configuration through enzymatic stereo-control [2].
Geissoschizine Oxidation & Rearrangement: A series of oxidoreductases and hydrolases convert 4-hydroxystrictosidine to 4-hydroxypaynantheine aldehyde through geissoschizine and stemmadenine intermediates.
Enol Methylation: A novel enol methyltransferase (MsEMT) methylates the C16 carboxylic acid group. This enzyme represents a distinct clade within the SABATH methyltransferase family, exhibiting unique specificity for enol intermediates rather than carboxylic acids [2].
The terminal reaction involves reduction of the aldehyde group by an as-yet uncharacterized reductase, yielding paynantheine. Notably, the discovery of a methyltransferase from Hamelia patens (firebush) that catalyzes the final methylation step suggests evolutionary conservation of this pathway in Rubiaceae [2]. The inherent promiscuity of these biosynthetic enzymes enables in vitro reconstitution in heterologous systems:
Table 3: Enzymatic Steps in Paynantheine Biosynthesis
Step | Reaction | Enzyme Class | Gene Identifier | Heterologous Host |
---|---|---|---|---|
1 | Tryptamine 4-hydroxylation | Cytochrome P450 | PcPsiH* | S. cerevisiae |
2 | Secologanin-tryptamine condensation | Strictosidine synthase | MsSTR | E. coli |
3 | Decarboxylation & rearrangement | Reductase/Decarboxylase | Unidentified | Not achieved |
4 | C16 enol methylation | Enol methyltransferase | MsEMT | S. cerevisiae |
5 | Aldehyde reduction | Aldehyde reductase | Unidentified | Not achieved |
*PcPsiH from Psilocybe cubensis used as functional surrogate; authentic kratom enzyme unidentified [2]
Complete microbial biosynthesis was achieved in Saccharomyces cerevisiae and Escherichia coli through combinatorial expression of PcPsiH, MsSTR, and MsEMT when fed tryptamine and secologanin. This system produced paynantheine at titers of 15-20 mg/L, demonstrating feasibility for biotechnological production [2].
Isolation of high-purity paynantheine from kratom matrixes requires optimized extraction and chromatographic protocols. Current methodologies exploit the molecule's moderate polarity, alkalinity, and stability under acidic conditions:
Ethanol Extraction Optimization:
Modern extraction technologies significantly improve efficiency over traditional maceration:
Chromatographic Purification:Following crude extraction, paynantheine purification employs gravity column chromatography as the workhorse technique:
Table 4: Performance Comparison of Paynantheine Extraction Techniques
Extraction Method | Solvent System | Time | Temperature | Paynantheine Yield (mg/g dry leaf) | Relative Efficiency (%) |
---|---|---|---|---|---|
Maceration | Methanol | 72 hours | 25°C | 3.8 ± 0.2 | 100% (reference) |
Soxhlet | Ethanol | 8 hours | 78°C | 4.1 ± 0.3 | 108% |
UAE (Bath) | Methanol/Water (1:1) | 45 minutes | 40°C | 5.7 ± 0.4 | 150% |
UAE (Probe) | Methanol | 30 minutes | 35°C | 6.8 ± 0.5 | 179% |
MAE | Ethanol/Water (1:1) | 15 minutes | 80°C | 7.0 ± 0.6 | 184% |
Supercritical CO₂ | CO₂/EtOH co-solvent | 120 minutes | 50°C, 250 bar | 3.2 ± 0.3 | 84% |
Data adapted from optimization studies using Indonesian kratom leaves [7]
Countercurrent chromatography (CCC) has emerged as a scalable alternative, utilizing the biphasic solvent system n-hexane/ethyl acetate/methanol/water (5:5:5:5, v/v) with 87% paynantheine purity in a single pass. This technique avoids irreversible adsorption losses inherent in silica-based methods and enables continuous processing [7]. Following chromatographic isolation, paynantheine identity is confirmed via LC-MS (m/z 397.2 [M+H]⁺) and ¹H-NMR (characteristic signals at δ 7.31, broad singlet, H-17; δ 3.73, singlet, C16-OCH₃; δ 1.26, triplet, C20-CH₂CH₃) [3] [7].
The structural complexity, distinctive receptor interactions, and developing biosynthetic understanding position paynantheine as a compelling target for both fundamental phytochemistry and applied pharmacological research. Its unique serotonergic activity profile—mediated through bioactive metabolites—offers intriguing possibilities for neurological applications distinct from the opioid-centric effects of other kratom alkaloids.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7